tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate
Overview
Description
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate: is a chemical compound with the molecular formula C9H20N2O3. It is a clear, light yellow viscous liquid that is soluble in water, ethyl acetate, and methanol . This compound is primarily used as an amine-protected, difunctional reagent in various chemical syntheses, including the synthesis of phosphatidyl ethanolamines and ornithine .
Scientific Research Applications
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It is employed in the synthesis of biologically active compounds such as phosphatidyl ethanolamines.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in biochemical research as an amino derivative .
Mode of Action
As an amino derivative, it may interact with various biological molecules and modify their function .
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it may have good bioavailability.
Result of Action
As an amino derivative, it may have various effects depending on the specific biological context .
Biochemical Analysis
Biochemical Properties
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate: plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as a cross-linking reagent, facilitating the formation of covalent bonds between different molecules . This compound interacts with enzymes such as phosphatidyl ethanolamine synthase, aiding in the synthesis of phosphatidyl ethanolamines . Additionally, it can interact with amino acids like ornithine, contributing to the formation of complex biochemical structures .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions ultimately result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its stability is influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound can lead to alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by promoting enzyme activity and gene expression . At high doses, it can exhibit toxic effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as phosphatidyl ethanolamine synthase and ornithine decarboxylase, influencing the synthesis of phosphatidyl ethanolamines and polyamines . These interactions can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall effectiveness in biochemical reactions .
Preparation Methods
The synthesis of tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate involves several steps:
Starting Materials: The synthesis begins with monoethanolamine and di-tert-butyl dicarbonate.
Reaction Conditions: Monoethanolamine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like dichloromethane at room temperature.
Purification: The product is purified by standard techniques such as distillation or recrystallization to obtain this compound.
Chemical Reactions Analysis
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Comparison with Similar Compounds
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is unique due to its stability and ease of removal as a protecting group. Similar compounds include:
tert-Butyl (2-hydroxyethyl)carbamate: Similar in structure but lacks the aminoethyl group.
N-(tert-Butoxycarbonyl)ethanolamine: Another protecting group for amines, but with different reactivity and stability profiles.
tert-Butyl N-(2-hydroxyethyl)carbamate: Used in similar applications but with variations in synthesis and reactivity.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylamino)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7-12/h10,12H,4-7H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBBCRUTQUIXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448807 | |
Record name | tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208577-84-8 | |
Record name | tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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